

Sourcing and Application of Research-Grade Ampreloxetine Hydrochloride

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Compound of Interest

Compound Name: Ampreloxetine Hydrochloride

Cat. No.: B12393039

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ampreloxetine hydrochloride, also known as TD-9855, is a potent and selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] It also exhibits a secondary, lower affinity for the serotonin transporter (SERT), suggesting a dual mechanism of action at higher concentrations.[1] These characteristics make it a valuable tool for researchers studying the roles of norepinephrine and serotonin signaling in various physiological and pathological processes.

Mechanism of Action

Ampreloxetine hydrochloride primarily functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting this process, ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.[3] This enhanced signaling can result in increased vascular tone and blood pressure.[4][5]

At higher concentrations, ampreloxetine can also inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.[1] This dual inhibition can modulate both

noradrenergic and serotonergic neurotransmission. Ampreloxetine has been shown to have significantly lower affinity for the dopamine transporter (DAT).[\[6\]](#)[\[7\]](#)

Key Research Applications

- **Neurogenic Orthostatic Hypotension (nOH):** Ampreloxetine is a valuable tool for studying the pathophysiology of nOH and for the preclinical evaluation of potential therapeutic agents.[\[8\]](#)[\[9\]](#)
- **Cardiovascular Research:** Its effects on blood pressure and vascular tone make it relevant for studies on cardiovascular regulation.[\[4\]](#)[\[5\]](#)
- **Neurotransmitter Transporter Function:** As a selective inhibitor of NET and SERT, ampreloxetine can be used to investigate the structure, function, and regulation of these important transporters.
- **Signal Transduction:** It serves as a pharmacological tool to explore the downstream signaling pathways activated by enhanced noradrenergic and serotonergic neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative data for **Ampreloxetine hydrochloride** based on available literature.

Table 1: In Vivo Efficacy of **Ampreloxetine Hydrochloride**

Parameter	Species	Value	Reference
EC50 for NET inhibition (plasma)	Rat	11.7 ng/mL	[6]
EC50 for SERT inhibition (plasma)	Rat	50.8 ng/mL	[6]

Table 2: Clinical Trial Data for **Ampreloxetine Hydrochloride** in nOH

Parameter	Study Population	Dose	Key Finding	Reference
Change in Seated Systolic Blood Pressure	Patients with nOH	15 mg (median)	Increased by 15.7 mmHg 4 hours post-dose	[4] [5]
Improvement in Dizziness/Lightheadedness	Patients with nOH	10 mg (median)	3.1 ± 3.0 point improvement from baseline	[4] [5]
Increase in Venous Plasma Norepinephrine	Patients with nOH	Not specified	58% mean increase after 4 weeks	[10]

Experimental Protocols

Preparation of Amprexetine Hydrochloride Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of **Amprexetine hydrochloride** for use in cell-based and biochemical assays.

Materials:

- Research-grade **Amprexetine hydrochloride** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Protocol:

- Allow the **Amprexetine hydrochloride** powder to equilibrate to room temperature.
- In a sterile microcentrifuge tube, weigh out a precise amount of the powder (e.g., 1 mg).

- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 357.8 g/mol , dissolve 1 mg in 279.5 μ L of DMSO).
- Vortex the tube thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of **Ampreloxetine hydrochloride** on norepinephrine uptake in cells expressing the norepinephrine transporter.

Materials:

- HEK293 cells stably expressing human NET (or other suitable cell line)
- Cell culture medium and supplements
- Poly-D-lysine coated 96-well plates
- Krebs-Ringer-HEPES (KRH) buffer
- [³H]-Norepinephrine (radiolabeled)
- Non-radiolabeled norepinephrine
- **Ampreloxetine hydrochloride** stock solution
- Scintillation cocktail and scintillation counter

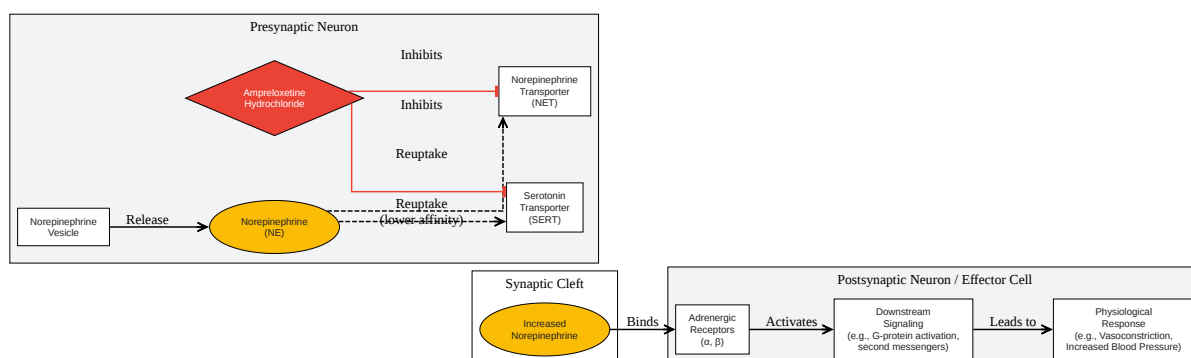
Protocol:

- **Cell Plating:** Seed the NET-expressing cells onto poly-D-lysine coated 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.
- **Compound Preparation:** Prepare serial dilutions of **Ampreloxetine hydrochloride** in KRH buffer. Also, prepare a solution of a known NET inhibitor (e.g., desipramine) as a positive control and a vehicle control (KRH buffer with the same final concentration of DMSO).
- **Assay Initiation:**
 - Aspirate the culture medium from the wells and wash the cells once with KRH buffer.
 - Add the prepared compound dilutions, positive control, or vehicle control to the respective wells.
 - Pre-incubate the plate at room temperature for 10-20 minutes.
- **Norepinephrine Uptake:**
 - Add [³H]-Norepinephrine to each well at a final concentration at or below its K_m for NET.
 - Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for norepinephrine uptake.
- **Assay Termination and Lysis:**
 - Aspirate the assay buffer from the wells.
 - Wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
 - Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubate with shaking.
- **Scintillation Counting:**
 - Transfer the lysate from each well to a scintillation vial.

- Add scintillation cocktail to each vial.
- Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Ampreloxetine hydrochloride** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

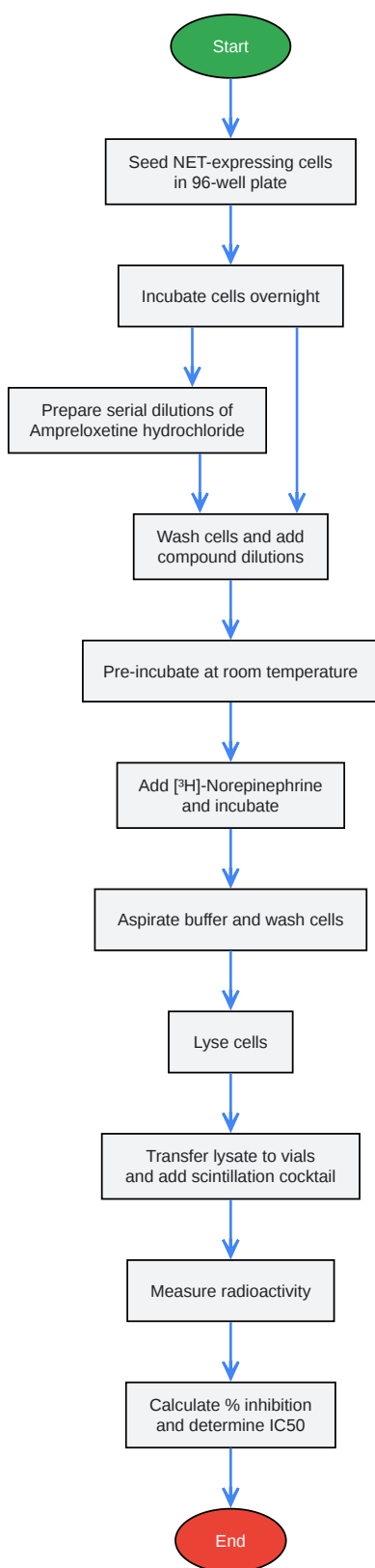
Signaling Pathway of Ampreloxetine Hydrochloride



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Caption: Mechanism of action of **Amprexetine hydrochloride**.

Experimental Workflow for In Vitro NET Uptake Inhibition Assay



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Caption: Workflow for NET uptake inhibition assay.

Sourcing Research-Grade Amprexetine Hydrochloride

For research purposes, **Amprexetine hydrochloride** can be sourced from various chemical and life science suppliers. It is crucial to obtain a high-purity compound to ensure the reliability and reproducibility of experimental results. When sourcing, consider the following:

- **Purity:** Look for suppliers that provide a Certificate of Analysis (CoA) detailing the compound's purity, typically determined by methods such as HPLC and NMR. A purity of $\geq 98\%$ is recommended for most research applications.
- **Formulation:** Amprexetine is typically supplied as the hydrochloride salt, which has improved solubility and stability.
- **Supplier Reputation:** Choose reputable suppliers with a track record of providing high-quality research chemicals.

Disclaimer: **Amprexetine hydrochloride** is an investigational compound and should be used for research purposes only. It is not approved for human or veterinary use outside of controlled clinical trials. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.

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